4-Cyanobenzoic acid, also known as para-cyanobenzoic acid or p-cyano benzoic acid, is an aromatic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol. This compound features a cyano group (-CN) attached to the para position of a benzoic acid structure, making it a significant derivative of benzoic acid. The chemical structure can be represented as follows:
4-Cyanobenzoic acid is characterized by its white crystalline appearance and has various applications in organic synthesis and pharmaceuticals. Its CAS Registry Number is 619-65-8, and it is recognized for its utility in various
4-Cyanobenzoic acid is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure.
These reactions highlight the compound's versatility in organic synthesis.
4-Cyanobenzoic acid exhibits notable biological activities, particularly as an inhibitor in enzymatic processes. It has been shown to inhibit both monophenolase and diphenolase activities, which are critical in various biochemical pathways. This inhibition suggests potential applications in therapeutic contexts, particularly in the modulation of enzyme activities related to metabolic processes .
Several methods exist for synthesizing 4-cyanobenzoic acid:
These methods provide various pathways for synthesizing this compound depending on available reagents and desired yields.
4-Cyanobenzoic acid finds diverse applications across multiple fields:
Its unique properties make it valuable in both industrial and laboratory settings.
Research indicates that 4-cyanobenzoic acid interacts with several biological molecules, impacting enzyme activity significantly. Studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications . Further research into its interactions could reveal additional biological roles and mechanisms.
Several compounds share structural similarities with 4-cyanobenzoic acid. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Benzoic Acid | Aromatic Acid | No cyano group; simpler structure |
3-Cyanobenzoic Acid | Aromatic Acid | Cyano group at meta position |
4-Aminobenzoic Acid | Aromatic Amine | Amino group instead of cyano |
Terephthalic Acid | Dicarboxylic Acid | Two carboxylic groups; no cyano functionality |
What distinguishes 4-cyanobenzoic acid from these similar compounds is primarily its specific placement of the cyano group at the para position relative to the carboxylic acid group. This unique arrangement influences its reactivity, biological activity, and applications significantly compared to other derivatives like benzoic acid or aminobenzoic acids.
Irritant